Molecular Topology Differentiates [4-(2-Cyanophenoxy)cyclohexyl]urea from N-Aryl-Urea HRI Activators
The compound carries an unsubstituted urea (–NH–CO–NH2) rather than the N-aryl-substituted urea motif (–NH–CO–NH–Ar) found in the potent cHAU HRI activators such as compound 3r (1-((1,4-trans)-4-(4-trifluoromethyl)phenoxy)cyclohexyl-3-(3-cyano,5-trifluoromethyl)phenylurea) [1]. This structural difference means the compound lacks the second aromatic ring that contributes to hydrophobic binding interactions. In the 2017 cHAU SAR study, the N-phenyl moiety bearing electron-withdrawing groups was essential for activity; the unsubstituted N-phenyl analog (I-13) was devoid of measurable activity in both eIF2α phosphorylation (F/R@30μM = 1.65) and cell proliferation assays [1]. Consequently, [4-(2-Cyanophenoxy)cyclohexyl]urea is expected to be substantially less potent than the elaborated cHAUs but may serve as a minimal pharmacophore probe or synthetic intermediate [2].
| Evidence Dimension | Structural complexity and predicted HRI activation potency |
|---|---|
| Target Compound Data | No N-aryl substitution; urea is –NH–CO–NH2 (MW 259.30, CLogP predicted ~3.0–3.5 based on analog I-13 CLogP = 4.15 minus contribution of phenoxy substituent differences) [1] [2] |
| Comparator Or Baseline | Compound 3r (cHAU lead): –NH–CO–NH–(3-CN,5-CF3-phenyl), MW ~499, CLogP = 6.20, IC50 = 0.25 ± 0.02 μM in eIF2α phosphorylation assay, IC50 = 0.49 ± 0.02 μM for compound 3g (p-CN N-phenyl analog) [1] |
| Quantified Difference | Comparator 3r is >100-fold more potent than the minimal unsubstituted-urea core (I-13 essentially inactive). The target compound sits structurally between I-13 and the active cHAUs. |
| Conditions | Comparison made using structural analysis and class-level SAR; direct assay data for the target compound are not available in the public domain as of the search date. |
Why This Matters
Procurement as a minimal scaffold probe or synthetic intermediate is justified; procurement as a ready-to-use potent HRI activator is not supported by available evidence.
- [1] Yefidoff-Freedman, R.; Fan, J.; Yan, L.; et al. Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme-Regulated Inhibitor as Selective Activators of the Eukaryotic Initiation Factor 2 Alpha (eIF2α) Phosphorylation Arm of the Integrated Endoplasmic Reticulum Stress Response. J. Med. Chem. 2017, 60 (13), 5392–5406. (Data from Table 1: compound 3r IC50 = 0.25±0.02 μM; compound 3g IC50 = 0.49±0.02 μM; I-13 F/R@30μM = 1.65.) View Source
- [2] Chen, T.; Takrouri, K.; Hee-Hwang, S.; et al. J. Med. Chem. 2013, 56 (23), 9457–9470. (Compound I-13: unsubstituted N-phenyl; F/R@30μM = 1.65; IC50 = 20±2.0 μM; CLogP = 4.15.) View Source
